Methyl 6-(bromomethyl)nicotinate
Overview
Description
Methyl 6-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid, where a bromomethyl group is attached to the sixth position of the pyridine ring. This compound is primarily used in chemical research and synthesis due to its reactivity and ability to introduce bromine into various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(bromomethyl)nicotinate can be synthesized from methyl 6-methylnicotinate through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in carbon tetrachloride solvent. The reaction mixture is refluxed for several hours, followed by purification through chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator.
Carbon Tetrachloride: Solvent for the bromination reaction.
Major Products Formed
Substituted Nicotinates: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Produced through reduction reactions.
Scientific Research Applications
Methyl 6-(bromomethyl)nicotinate is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules through electrophilic substitution reactions.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to nicotinic acid derivatives.
Mechanism of Action
The mechanism of action of methyl 6-(bromomethyl)nicotinate involves its ability to act as an electrophile, facilitating the introduction of bromine into organic molecules. This reactivity allows it to participate in various substitution reactions, thereby constructing structurally diverse compounds. The bromomethyl group can interact with nucleophiles, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromonicotinate: Similar structure but lacks the bromomethyl group.
Ethyl 6-(bromomethyl)nicotinate: Ethyl ester variant with similar reactivity.
6-Bromopyridine-3-carboxylic acid: Contains a bromine atom at a different position on the pyridine ring
Uniqueness
Methyl 6-(bromomethyl)nicotinate is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. This feature allows it to serve as a valuable intermediate in the construction of complex organic molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 6-(bromomethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQSKJQDKUAART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927355 | |
Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131803-48-0 | |
Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromomethyl-nicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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